TVA vs. cis-Vaccenic Acid (CVA): CD8⁺ T Cell-Mediated Anti-Tumor Immunity Is Unique to the Trans Isomer In Vivo
In a blood nutrient compound library screen followed by in vivo validation, dietary TVA—but not its geometric isomer CVA—significantly attenuated tumor growth across multiple immunogenic syngeneic mouse models [1]. TVA-enriched diet suppressed tumor growth of B16F10 melanoma, MC38 colon adenocarcinoma, and E0771 breast cancer cells in syngeneic mice, whereas CVA-enriched diet showed no difference from control diet in all models tested [1]. TVA diet increased the CD8⁺ T cell population in tumor-infiltrating lymphocytes (TILs) and reduced CD8⁺ T cell exhaustion markers PD-1 and LAG-3; CVA diet did not alter circulating TVA levels and had minimal effects on CD8⁺ T cell function either in vivo or in vitro [1]. Quantitative NMR-based measurement revealed mean serum TVA concentration of approximately 386 μM and mean tumor interstitial fluid concentration of approximately 48 μM in TVA-diet mice [1]. Mechanistically, TVA inactivates the cell-surface receptor GPR43 (FFAR2), antagonizing short-chain fatty acid agonists and thereby activating the cAMP–PKA–CREB axis for enhanced CD8⁺ T cell effector function; CVA does not engage this pathway [1]. In CD8⁺ T cell-depleted mice or immunodeficient nude mice, the TVA anti-tumor effect was abolished, confirming CD8⁺ T cell dependence [1].
| Evidence Dimension | In vivo tumor growth attenuation (B16F10 melanoma, MC38 colon cancer, E0771 breast cancer syngeneic models) |
|---|---|
| Target Compound Data | TVA-enriched diet: significant tumor growth suppression in B16F10, MC38, and E0771 models; increased CD8⁺ TIL population; reduced PD-1 and LAG-3 exhaustion markers; serum TVA ~386 μM; TIF TVA ~48 μM |
| Comparator Or Baseline | CVA-enriched diet: no difference from control diet in tumor growth across all models; no alteration of circulating TVA levels; minimal effects on CD8⁺ T cell function |
| Quantified Difference | TVA active (significant tumor suppression across ≥3 immunogenic models); CVA inactive (no difference from control in all models) — binary functional difference |
| Conditions | Syngeneic mouse models (B16F10, MC38, E0771); TVA or CVA diet supplementation; CD8α antibody depletion controls; NMR-based TVA quantification in serum and TIF |
Why This Matters
This represents the strongest available evidence that the trans Δ11 geometry of TVA is functionally non-redundant with its cis isomer for CD8⁺ T cell-mediated anti-tumor immunity, making CVA an inappropriate negative control and TVA the required compound for cancer immunotherapy adjuvant research.
- [1] Fan, H. et al. Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity. Nature 623, 1034–1043 (2023). DOI: 10.1038/s41586-023-06749-3 View Source
